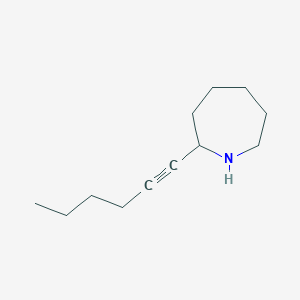
2-(Hex-1-YN-1-YL)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-1-YN-1-YL)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hexynyl group attached to the nitrogen atom of the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry and medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-YN-1-YL)azepane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable linear precursor. For instance, the reaction of hex-1-yne with azepane under specific conditions can yield the desired compound. The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-1-YN-1-YL)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The hexynyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(Hex-1-YN-1-YL)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Hex-1-YN-1-YL)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Azepane: A seven-membered nitrogen-containing ring without the hexynyl group.
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Uniqueness
2-(Hex-1-YN-1-YL)azepane is unique due to the presence of the hexynyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
80053-56-1 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
2-hex-1-ynylazepane |
InChI |
InChI=1S/C12H21N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-5,7-8,10-11H2,1H3 |
Clave InChI |
LJRNCZMKBXDTCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1CCCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
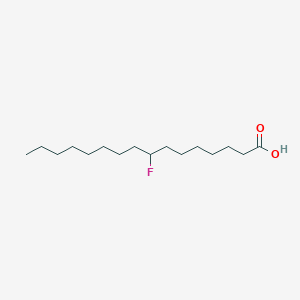
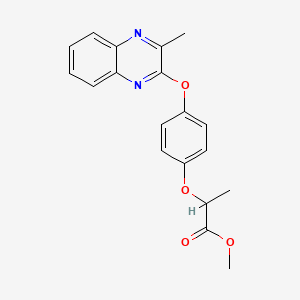
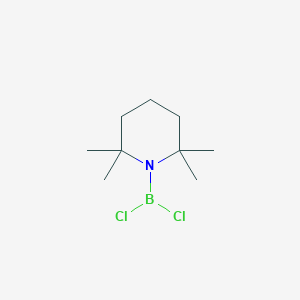


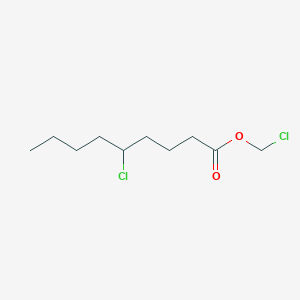
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
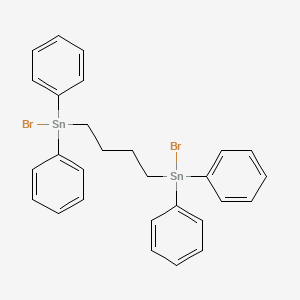

![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
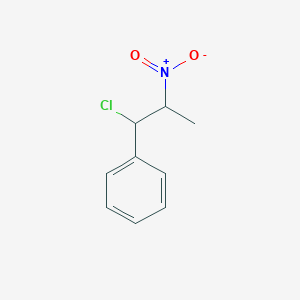
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
